molecular formula C9H17ClN2O B13487544 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers

2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers

Cat. No.: B13487544
M. Wt: 204.70 g/mol
InChI Key: GPPVESAAFZTDPG-UHFFFAOYSA-N
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Description

2-{3-Aminospiro[3.3]heptan-1-yl}acetamide hydrochloride is a bicyclic amine derivative featuring a spiro[3.3]heptane core substituted with an acetamide group at position 1 and an amine at position 2. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the spiro system, leading to distinct physicochemical and biological properties . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Key structural attributes include:

  • Spirocyclic framework: Provides conformational rigidity compared to linear or monocyclic analogs.
  • Acetamide functionality: Facilitates hydrogen bonding and interactions with biological targets.
  • Diastereomerism: Impacts crystallization behavior, pharmacokinetics, and purification challenges.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

2-(3-aminospiro[3.3]heptan-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c10-7-4-6(5-8(11)12)9(7)2-1-3-9;/h6-7H,1-5,10H2,(H2,11,12);1H

InChI Key

GPPVESAAFZTDPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2N)CC(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the spirocyclic core followed by the introduction of the amine and acetamide groups. The reaction conditions often involve the use of strong bases and acids to facilitate the formation of the spirocyclic structure and subsequent functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Amine Derivatives

3-Ethoxyspiro[3.3]heptan-1-amine (CAS: 1354961-64-0)
  • Structure : Ethoxy substituent replaces the acetamide group.
  • Properties: Boiling point: 222.5±33.0 °C (vs. unavailable for target compound). Lower hydrogen-bonding capacity (1 donor vs. 2 in the target compound) .
  • Applications: Likely used as a building block for non-polar intermediates.
3-Amino-1-thiaspiro[3.3]heptan-2-one Hydrochloride (CAS: 2243520-73-0)
  • Structure : Incorporates a thia group (sulfur) in the spiro ring and a ketone.
  • Properties :
    • Molecular weight: 179.67 g/mol (vs. ~223 g/mol for target compound, estimated from analogs).
    • Sulfur atom enhances metabolic stability but reduces aqueous solubility .

Bicyclic Amine Hydrochlorides with Diastereomerism

Bicyclo[3.2.1]octan-2-amine Hydrochloride
  • Structure : Larger bicyclic system (8-membered vs. 7-membered spiro).
  • Properties :
    • Increased steric hindrance alters reactivity in coupling reactions.
    • Similar diastereomer separation challenges during synthesis .
3-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 104757-47-3)
  • Structure : Pyrrolidine ring with carboxylic acid and ethyl groups.
  • Properties :
    • Molecular weight: 179.64 g/mol (lower than target compound).
    • Carboxylic acid group introduces pH-dependent solubility, unlike the acetamide’s neutral polarity .

Acetamide Derivatives

2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide
  • Structure : Aromatic acetamide without spirocyclic features.
  • Properties :
    • Planar structure enables stronger π-π stacking but lacks conformational rigidity.
    • N–H⋯O hydrogen bonding patterns differ due to absence of spiro strain .

Table 1: Key Data for Target Compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Diastereomer Separation Challenges
Target Compound C₉H₁₅ClN₂O ~223* N/A Spiro amine, acetamide High (multiple stereocenters)
3-Ethoxyspiro[3.3]heptan-1-amine C₉H₁₇NO 155.24 222.5±33.0 Ethoxy, amine Moderate (fewer polar groups)
3-Amino-1-thiaspiro[3.3]heptan-2-one HCl C₆H₁₀ClNOS 179.67 N/A Thia, ketone, amine High (sulfur complicates NMR)
Bicyclo[3.2.1]octan-2-amine HCl C₈H₁₆ClN 161.67 N/A Bicyclic amine Moderate (larger ring flexibility)

*Estimated based on analogs.

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